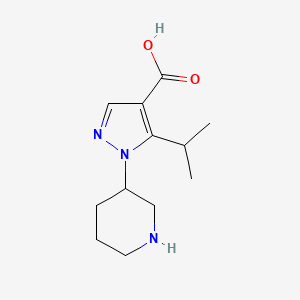
2-(Methylsulfanyl)-N-(thiophen-2-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)-N-(thiophen-2-ylmethyl)aniline is an organic compound characterized by the presence of a thiophene ring, a methylsulfanyl group, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of thiophen-2-ylmethylamine with a methylsulfanyl-containing reagent under controlled conditions. One common method includes the use of thiophen-2-ylmethylamine and methylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)-N-(thiophen-2-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitroanilines, sulfonated anilines, and halogenated anilines.
Applications De Recherche Scientifique
2-(Methylsulfanyl)-N-(thiophen-2-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)-N-(thiophen-2-ylmethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and methylsulfanyl group can influence its binding affinity and specificity. In materials science, its electronic properties are crucial for its function as a component in conductive polymers or organic semiconductors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophen-2-ylmethylamine: Lacks the methylsulfanyl group, making it less reactive in certain chemical transformations.
Methylsulfanyl aniline:
Thiophen-2-ylmethyl chloride: Contains a chloride group instead of an aniline moiety, leading to different reactivity and applications.
Uniqueness
2-(Methylsulfanyl)-N-(thiophen-2-ylmethyl)aniline is unique due to the combination of the thiophene ring, methylsulfanyl group, and aniline moiety. This combination imparts specific reactivity and electronic properties, making it valuable for various applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C12H13NS2 |
|---|---|
Poids moléculaire |
235.4 g/mol |
Nom IUPAC |
2-methylsulfanyl-N-(thiophen-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H13NS2/c1-14-12-7-3-2-6-11(12)13-9-10-5-4-8-15-10/h2-8,13H,9H2,1H3 |
Clé InChI |
YPZIHABZUVPXQB-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC=C1NCC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-Methoxypropan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13242096.png)
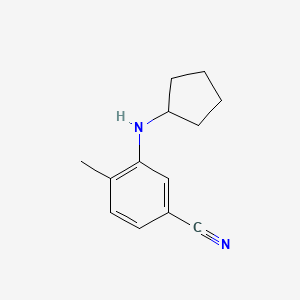
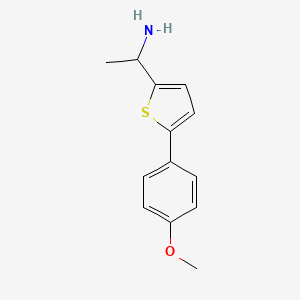
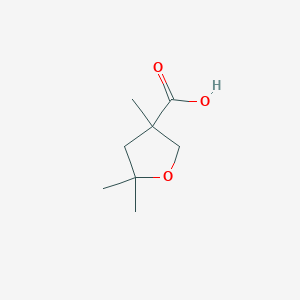


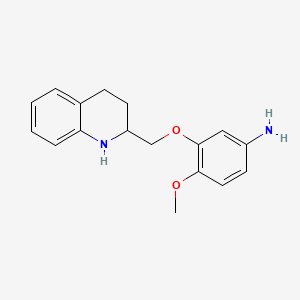
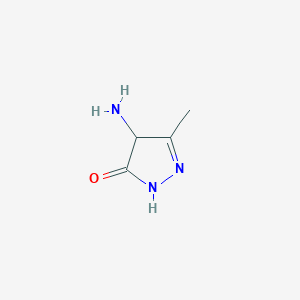
![2-[(Heptan-2-yl)amino]propan-1-ol](/img/structure/B13242143.png)
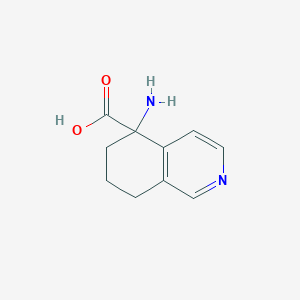
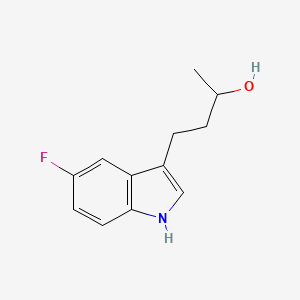
![N-[3-(Methylsulfanyl)propyl]-4-nitroaniline](/img/structure/B13242161.png)
